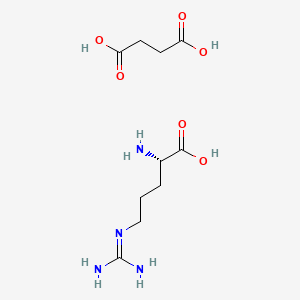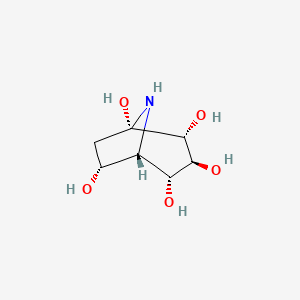
Calystegine C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calystegine C1 belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. Calystegine C1 is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, calystegine C1 is primarily located in the cytoplasm. Outside of the human body, calystegine C1 can be found in coffee and coffee products, herbs and spices, and tea. This makes calystegine C1 a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Analysis in Agricultural Products
Calystegine C1, along with other calystegines, has been identified in various agricultural products such as tomatoes. A study by Romera-Torres et al. (2019) used gas chromatography coupled with high-resolution mass spectrometry to determine the presence of calystegine C1 in different tomato varieties. This research highlights the importance of analyzing and understanding the content of such compounds in commonly consumed vegetables.
Role in Biosynthetic Pathways
Calystegine C1 is part of the broader group of nortropane alkaloids found in plants like potatoes and tomatoes. Research by Keiner et al. (2002) focused on understanding the biosynthetic pathways of these compounds in Solanum tuberosum (potato). Their work involved the molecular cloning and characterization of enzymes involved in calystegine biosynthesis, providing insight into the metabolic processes in plants.
Influence on Carbohydrate Metabolism
Calystegines, including calystegine C1, have been studied for their impact on carbohydrate metabolism. Richter et al. (2007) investigated calystegine accumulation in genetically engineered potatoes with altered carbohydrate metabolism. Their findings suggest a link between calystegine levels and carbohydrate availability in plants.
Eigenschaften
CAS-Nummer |
156705-04-3 |
|---|---|
Produktname |
Calystegine C1 |
Molekularformel |
C7H13NO5 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
(1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3+,4-,5+,6-,7+/m1/s1 |
InChI-Schlüssel |
GGOJRYWHKVYFQK-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
Kanonische SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
Synonyme |
calystegine C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
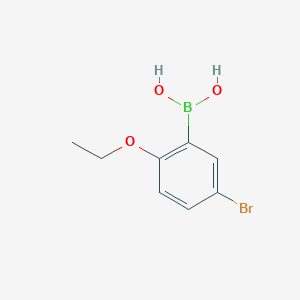
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
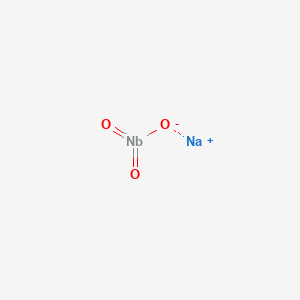
![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)
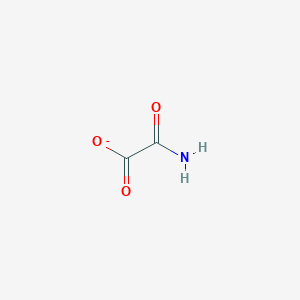

![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-cyclohexyl)-amine](/img/structure/B1226886.png)

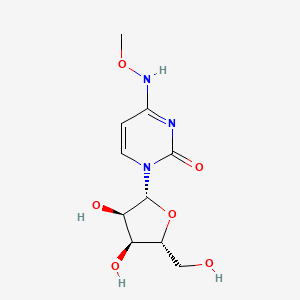
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
